molecular formula C21H17NO2 B3903635 (Z)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one

(Z)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one

Cat. No.: B3903635
M. Wt: 315.4 g/mol
InChI Key: VQWUNYMCIFWPEN-SEYXRHQNSA-N
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Description

(Z)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one is an organic compound that belongs to the class of enones This compound is characterized by the presence of a naphthalene ring system, an acetylanilino group, and a conjugated enone moiety

Properties

IUPAC Name

(Z)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO2/c1-15(23)16-8-10-20(11-9-16)22-13-12-21(24)19-7-6-17-4-2-3-5-18(17)14-19/h2-14,22H,1H3/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQWUNYMCIFWPEN-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C\C(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one typically involves the condensation of 4-acetylaniline with 1-naphthaldehyde in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde and the amine react to form the enone. Common bases used in this reaction include piperidine or pyridine, and the reaction is often carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.

    Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

    Substitution: The acetylanilino group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

    Oxidation: Epoxides or diketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties. Its structural features make it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Researchers may study its interactions with biological targets to develop new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the development of dyes, pigments, and other specialty chemicals. Its conjugated system and aromatic rings make it suitable for applications in the production of colorants and other functional materials.

Mechanism of Action

The mechanism of action of (Z)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, resulting in various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one
  • (Z)-3-(4-methoxyanilino)-1-naphthalen-2-ylprop-2-en-1-one
  • (Z)-3-(4-chloroanilino)-1-naphthalen-2-ylprop-2-en-1-one

Uniqueness

(Z)-3-(4-acetylanilino)-1-naphthalen-2-ylprop-2-en-1-one is unique due to the presence of the acetylanilino group, which imparts specific electronic and steric properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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